5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

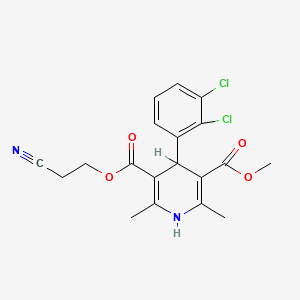

The compound’s IUPAC name is 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This name reflects:

- Core scaffold : 1,4-dihydropyridine (a partially saturated pyridine ring with reduced nitrogen).

- Substituents :

- Position 2 and 6 : Methyl groups.

- Position 4 : 2,3-dichlorophenyl group.

- Position 3 : Methyl ester (O-methyl).

- Position 5 : 2-cyanoethyl ester (O-(2-cyanoethyl)).

Molecular formula : $$ \text{C}{19}\text{H}{18}\text{Cl}2\text{N}2\text{O}_4 $$ .

Molecular weight : 409.26 g/mol .

Structural Formula Breakdown

| Component | Position | Functional Group |

|---|---|---|

| Dihydropyridine core | 1,4 | Partially saturated pyridine |

| Methyl groups | 2,6 | Alkyl substituents |

| 2,3-dichlorophenyl | 4 | Aromatic, halogenated substituent |

| Methyl ester | 3 | $$ \text{OCH}_3 $$ |

| 2-cyanoethyl ester | 5 | $$ \text{OCH}2\text{CH}2\text{CN} $$ |

Systematic Naming Conventions for 1,4-Dihydropyridine Derivatives

The naming adheres to Hantzsch-Widman nomenclature :

- Core identification : The dihydropyridine ring is numbered starting at the nitrogen atom (position 1).

- Substituent priority :

- Position 4 : The 2,3-dichlorophenyl group is assigned based on the lowest possible numbering.

- Ester groups :

- Position 3 : Methyl ester (O-methyl).

- Position 5 :

Properties

IUPAC Name |

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCOGJGSSDCCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 110962-94-2) is a compound belonging to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological properties, particularly as calcium channel blockers. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₉H₁₈Cl₂N₂O₄

- Molecular Weight : 409.26 g/mol

- Appearance : Not specified

- Storage Conditions : 2-8°C in a refrigerator

1,4-Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Cardiac Effects : Decreased heart rate and myocardial oxygen demand.

Pharmacological Studies

Research indicates that derivatives of 1,4-dihydropyridines exhibit various biological activities:

-

Calcium Channel Blocking Activity :

- The compound has shown significant calcium channel blocking effects comparable to established agents like amlodipine and nifedipine. Studies demonstrate that it can effectively reduce arterial pressure in hypertensive models.

-

Antioxidant Properties :

- Some studies suggest that this compound may possess antioxidant properties, contributing to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.

-

Neuroprotective Effects :

- Preliminary investigations indicate potential neuroprotective effects due to its ability to modulate calcium influx in neuronal tissues, which could be beneficial in conditions like ischemia and neurodegenerative diseases.

Case Study 1: Antihypertensive Effects

A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The observed effects were attributed to enhanced vasodilation mediated by calcium channel blockade.

Case Study 2: Neuroprotection in Ischemia

In a model of cerebral ischemia, treatment with the compound resulted in reduced neuronal death and improved functional outcomes. This was linked to the inhibition of excessive calcium entry into cells during ischemic events.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Calcium Channel Blockers : Compounds in the 1,4-dihydropyridine class are primarily known for their role as calcium channel blockers. They are used in the treatment of hypertension and angina pectoris. The specific compound under discussion may exhibit similar properties due to its structural characteristics, which allow it to interact with calcium channels effectively .

- Antioxidant Properties : Research indicates that derivatives of 1,4-dihydropyridines can act as antioxidants. This property is crucial for protecting cells from oxidative stress and may have implications in treating diseases related to oxidative damage .

- Anticancer Activity : Some studies have suggested that certain 1,4-dihydropyridine derivatives possess anticancer properties. The potential for this compound to inhibit cancer cell proliferation is an area of ongoing research .

Organic Synthesis Applications

- Synthesis of Novel Derivatives : The compound serves as a scaffold for the synthesis of new derivatives with modified biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

- Hydrogen Transfer Reagent : The compound can act as a hydrogen transfer reagent, mimicking the action of NAD(P)H reducing agents in biochemical reactions. This property enhances its utility in synthetic organic chemistry where hydrogenation reactions are required .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of 1,4-dihydropyridines demonstrated the effectiveness of using compounds like 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as intermediates. The synthesis involved a multi-step reaction process that yielded several novel compounds with enhanced pharmacological profiles .

In another research initiative, the biological activity of several synthesized derivatives was evaluated against various cancer cell lines. The results indicated that modifications to the original structure could significantly enhance anticancer activity compared to standard treatments .

Comparison with Similar Compounds

Substituent Variations

- Compound A: 3-O-Ethyl 5-O-Methyl 4-(2,3-Dichlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (ECHEMI: 115972-78-6) Key Difference: Ethyl group at position 3 instead of methyl.

- Compound B: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (CAS: 1l) Key Differences:

- Imidazo-pyridine fused ring system instead of a simple DHP core.

- Nitrophenyl and phenethyl substituents.

Electronic and Steric Effects

- Target Compound vs. Rapa (Reference Compound): NMR analysis (Figure 6 in ) shows chemical shift differences in regions A (positions 39–44) and B (positions 29–36), attributed to substituent-induced electronic perturbations. The 2-cyanoethyl group in the target compound may create a stronger electron-deficient environment at position 5 compared to Rapa, influencing redox stability.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogues

Preparation Methods

Reaction Design

-

Aldehyde Component : 2,3-Dichlorobenzaldehyde introduces the aryl group at position 4.

-

β-Ketoesters :

-

Methyl acetoacetate (for the 3-O-methyl ester)

-

2-Cyanoethyl acetoacetate (for the 5-O-2-cyanoethyl ester)

-

-

Ammonia Source : Ammonium acetate.

Mechanistic Steps :

-

Knoevenagel Condensation : The aldehyde reacts with one β-ketoester to form an α,β-unsaturated ketone.

-

Michael Addition : The second β-ketoester adds to the unsaturated intermediate.

-

Cyclization : Ammonia facilitates ring closure to form the 1,4-DHP core.

Optimization Challenges :

-

Regioselectivity : Competitive incorporation of identical esters may occur. To favor asymmetry, a 1:1 molar ratio of β-ketoesters is used, though yields often decrease compared to symmetric reactions.

-

Solvent and Temperature : Ethanol at 80°C for 12–24 hours under nitrogen prevents oxidation of the 1,4-DHP ring.

Typical Yield : 45–55% after silica gel chromatography (ethyl acetate/hexane, 1:3).

Post-Synthetic Ester Modification

When direct Hantzsch synthesis fails to yield the desired asymmetry, selective transesterification offers an alternative. This two-step approach involves synthesizing a symmetric 1,4-DHP followed by partial ester exchange.

Step 1: Symmetric Dihydropyridine Synthesis

Step 2: Transesterification with 2-Cyanoethanol

-

Reagents :

-

Symmetric dimethyl ester

-

2-Cyanoethanol

-

Catalytic p-toluenesulfonic acid (PTSA)

-

-

Conditions : Toluene, 110°C, 8 hours.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution at the 5-position ester.

Advantages :

-

Avoids regioselectivity issues in the Hantzsch step.

-

Enables precise introduction of the 2-cyanoethyl group.

Rhodium-Catalyzed C–H Activation

Emerging methods using transition-metal catalysis provide routes to functionalized dihydropyridines. A rhodium(I)/phosphine ligand system facilitates C–H alkenylation/electrocyclization from α,β-unsaturated imines and alkynes.

Application to Target Compound

-

Imine Formation : React 2,3-dichlorobenzaldehyde with methyl acetoacetate-derived enamine.

-

Alkyne Input : Use a propiolate ester (e.g., methyl propiolate) for cyclization.

-

Catalyst : [Rh(cod)Cl]₂ with (dicyclohexylphosphino)ferrocene ligand.

-

Conditions : 1,2-Dichloroethane, 80°C, 6 hours.

Outcome :

-

Forms the 1,4-DHP core with inherent ester functionality.

-

Subsequent esterification at the 5-position with 2-cyanoethanol completes the synthesis.

Yield : 50–55% (lower due to multi-step catalysis).

Spectroscopic Characterization

Critical analytical data for verifying the target compound’s structure include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.30 (s, 6H, 2,6-CH₃), 3.65 (s, 3H, OCH₃), 4.25 (t, 2H, OCH₂CH₂CN), 5.05 (s, 1H, H₄), 6.90–7.40 (m, 3H, aryl-H) |

| ¹³C NMR | δ 168.5 (C=O), 117.5 (CN), 60.1 (OCH₃), 58.4 (OCH₂CH₂CN) |

| IR (cm⁻¹) | 2240 (C≡N), 1720 (C=O ester), 1650 (C=C dihydropyridine) |

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity Control |

|---|---|---|---|

| Hantzsch with Mixed Esters | 45–55% | Moderate | Low |

| Post-Synthetic Modification | 60–65% | High | High |

| Rhodium Catalysis | 50–55% | Very High | Moderate |

Key Observations :

Q & A

Q. What methodologies address low yields in asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.